Sildenafil Citrate is the citrate salt form of sildenafil, an orally bioavailable pyrazolopyrimidinone derivative structurally related to zaprinast, with vasodilating and potential anti-inflammatory activities. Upon oral administration, sildenafil selectively targets and inhibits cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), thereby inhibiting the PDE5-mediated degradation of cGMP found in smooth muscle and increasing cGMP availability. This results in prolonged smooth muscle relaxation in the corpus cavernosum of the penis, thereby causing vasodilation, blood engorgement and a prolonged penile erection. In the smooth muscle of the pulmonary vasculature, the increase in cGMP results in smooth muscle relaxation, vasodilation of the pulmonary vascular bed, relieving pulmonary hypertension and increasing blood flow in the lungs. In addition, sildenafil may reduce airway inflammation and mucus production.
A PHOSPHODIESTERASE TYPE-5 INHIBITOR; VASODILATOR AGENT and UROLOGICAL AGENT that is used in the treatment of ERECTILE DYSFUNCTION and PRIMARY PULMONARY HYPERTENSION.
See also: Sildenafil (has active moiety).
Sildenafil citrate
CAS No.: 171599-83-0
Cat. No.: VC20777912
Molecular Formula: C28H38N6O11S
Molecular Weight: 666.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 171599-83-0 |
---|---|
Molecular Formula | C28H38N6O11S |
Molecular Weight | 666.7 g/mol |
IUPAC Name | 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C22H30N6O4S.C6H8O7/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Standard InChI Key | DEIYFTQMQPDXOT-UHFFFAOYSA-N |
Isomeric SMILES | CCCC1=NN(C2=C1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance | Powder |
Chemical Structure and Properties
Sildenafil citrate (CAS No. 171599-83-0) is characterized by the molecular formula C28H38N6O11S and has a molecular weight of 666.7 daltons . The compound exists as a white crystalline powder with a melting point range of 187-189°C .
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of sildenafil citrate:
Property | Value |
---|---|
Molecular Formula | C28H38N6O11S |
Molecular Weight | 666.7 |
Physical Form | White powder |
Melting Point | 187-189°C |
Storage Temperature | 2-8°C |
Solubility in DMSO | >20mg/mL |
Water Solubility | 3.488g/L (temperature not stated) |
BCS Class | 1 |
Table 1: Physical and chemical properties of sildenafil citrate
The compound's solubility is notably pH-dependent, with solubility decreasing as pH increases. The pH of sildenafil citrate typically ranges between 3.7 and 3.8, with pKa values from 8.2 to 9.6 . This pH dependency influences the compound's bioavailability and pharmacokinetic profile.
Parameter | Classification |
---|---|
Symbol (GHS) | GHS07 |
Signal Word | Warning |
Hazard Statements | H315-H319-H335 |
Precautionary Statements | P305+P351+P338 |
Hazard Codes | Xi |
Risk Statements | 36/37/38 |
Safety Statements | 36 |
WGK Germany | 3 |
Table 2: Safety classification of sildenafil citrate
Mechanism of Action
Sildenafil citrate operates through a specific biochemical pathway to achieve its therapeutic effects, primarily acting as a selective inhibitor of PDE5.
Primary Biochemical Pathway
The drug's mechanism revolves around the nitric oxide (NO)/cGMP pathway. During sexual stimulation, nitric oxide is released in the corpus cavernosum, which then binds to guanylate cyclase receptors . This binding stimulates the production of cGMP, a second messenger that induces smooth muscle relaxation in the intimal cushions of the helicine arteries . This relaxation allows increased blood flow into the spongy tissue of the penis, facilitating erection.
Sildenafil protects cGMP from degradation by selectively inhibiting PDE5, the enzyme primarily responsible for breaking down cGMP in the corpus cavernosum . By inhibiting this degradation pathway, sildenafil prolongs the action of cGMP, enhancing and extending the smooth muscle relaxation necessary for erection .
Molecular Interactions
At the molecular level, sildenafil's structure resembles cGMP, allowing it to act as a competitive binding agent for PDE5 in the corpus cavernosum . The compound demonstrates high selectivity for PDE5 compared to other phosphodiesterase isozymes:
-
1000-fold selectivity for PDE5 over PDE2 (found in adrenal cortex)
-
1000-fold selectivity for PDE5 over PDE3 (found in smooth muscles, platelets, and cardiac tissue)
-
1000-fold selectivity for PDE5 over PDE4 (found in brain and lung lymphocytes)
-
80-fold selectivity for PDE5 over PDE1 (found in brain, kidney, and smooth muscle)
-
Only ≈10-fold selectivity for PDE5 over PDE6 (found in retinal photoreceptors)
This selectivity profile explains both the drug's efficacy and some of its side effects, particularly the visual disturbances associated with higher doses due to the lower selectivity for PDE5 over PDE6 .
Pharmacokinetics
The pharmacokinetics of sildenafil citrate have been extensively studied in patients with erectile dysfunction, providing valuable insights into its absorption, distribution, metabolism, and elimination.
Absorption and Distribution
For a reference patient (50-year-old male weighing 87 kg, not receiving CYP3A4 inhibitors), the typical values for sildenafil include an apparent clearance (CL/F) of 58.5±1.4 l h−1, a volume of distribution (V/F) of 310±6.92 l, and a first-order absorption constant (ka) of 2.6±0.176 h−1 . The absorption rate is notably affected by food intake, with meal consumption within 2 hours before dosing significantly influencing the absorption kinetics .
Metabolism and Elimination
The compound is primarily excreted as metabolites in the feces (approximately 80% of the administered oral dose) and to a lesser extent in the urine (approximately 13% of the administered oral dose) .
Factors Affecting Pharmacokinetics
Several factors significantly influence sildenafil's pharmacokinetics:
-
Age: For every decade increase in age, there is approximately a 4% decrease in clearance (CL/F)
-
Hepatic function: For every 10-unit increase in AST (a liver enzyme), there is approximately a 6% decrease in clearance
-
CYP3A4 inhibitors: Co-administration with potential CYP3A4 inhibitors results in approximately a 14% decrease in clearance
-
Body weight: For every 10-kg increase in body weight, there is approximately a 6% increase in volume of distribution (V/F)
-
Food intake: High-fat meals reduce absorption, increasing the time to reach maximum plasma concentration by approximately one hour and decreasing the maximum concentration by nearly one-third
Clinical Applications
Erectile Dysfunction
The primary and most well-established clinical application of sildenafil citrate is in the treatment of erectile dysfunction. Recent systematic reviews examining literature published between 2000 and 2024 confirm sildenafil's significant efficacy in improving both the physical and psychosocial aspects of erectile function .
Comprehensive analysis shows that improvements in erection firmness are directly linked to enhancements in psychosocial well-being for men with erectile dysfunction . This dual impact on both physiological function and psychological health underscores the compound's importance in comprehensive ED management.
Pulmonary Arterial Hypertension
Beyond erectile dysfunction, sildenafil citrate has been approved for treating pulmonary arterial hypertension . The same mechanism that causes vasodilation in penile tissues also produces beneficial effects in pulmonary vasculature, helping to reduce pulmonary vascular resistance and improve exercise capacity in patients with this condition.
Synthesis
The chemical synthesis of sildenafil citrate involves a multi-step process that has been well-documented in the scientific literature. The synthesis was first reported in Bioorganic & Medicinal Chemistry Letters, Volume 6, pages 1819 and 1824, in 1996 .
Synthetic Pathway
The synthesis follows these key steps:
-
Reaction of a diketoester (compound 1) with hydrazine to form the pyrazole ring
-
Regioselective N-methylation of the pyrazole followed by hydrolysis to produce a carboxylic acid (compound 3)
-
Acylation under basic conditions to produce a pyrazolopyrimidinone (compound 6)
-
Chlorosulfonylation selectively on the 5'-position of the phenyl ring
-
Formation of the citrate salt to produce the final pharmaceutical compound
This synthetic pathway represents a significant achievement in medicinal chemistry, creating a compound with high selectivity for its target enzyme.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume